2-(Ethylamino)nicotinic acid

描述

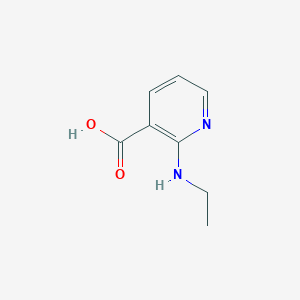

Structure

3D Structure

属性

IUPAC Name |

2-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBIPIXSHKINES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylamino Nicotinic Acid and Its Structural Analogs

Established Reaction Pathways for the Synthesis of 2-(Ethylamino)nicotinic Acid

The core synthesis of this compound relies on established organic reactions that functionalize the pyridine (B92270) nucleus. The primary approach involves the introduction of an ethylamino group onto a pre-existing nicotinic acid framework, a process governed by the inherent reactivity of the pyridine ring.

Amination Reactions in Pyridine Ring Functionalization

The introduction of an amino group onto a pyridine ring can be accomplished through several methods. For the synthesis of this compound, the most common and direct pathway is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically utilizes a pyridine ring that is activated towards nucleophilic attack and possesses a suitable leaving group, most commonly a halogen, at the 2-position.

A prevalent starting material for this synthesis is 2-chloronicotinic acid. The reaction proceeds by treating 2-chloronicotinic acid with ethylamine (B1201723). The ethylamine acts as a nucleophile, attacking the carbon atom bearing the chlorine, which is subsequently displaced. This method has been shown to be effective for the synthesis of various 2-(alkylamino)nicotinic acids. For instance, a similar reaction of 2-chloronicotinic acid with a 40% aqueous solution of methylamine (B109427) under microwave irradiation yields 2-(methylamino)nicotinic acid in high yield researchgate.net. The same principle is applied using ethylamine to produce the target compound.

Other classical and modern amination techniques for pyridine rings include:

The Chichibabin Reaction: This classic method involves the direct amination of a pyridine ring using sodium amide (NaNH2) nih.govyoutube.com. While it offers a way to form a C-N bond from a C-H bond, it requires harsh conditions and may lack regioselectivity in substituted pyridines nih.gov.

Amination of Pyridine N-oxides: Pyridine N-oxides can be activated using reagents like tosyl chloride (TsCl) or tosyl anhydride (B1165640) (Ts2O), making the C2 and C6 positions susceptible to nucleophilic attack by an amine researchgate.net. This method provides an alternative route with high selectivity for the 2-position researchgate.net.

Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Buchwald-Hartwig amination allow for the coupling of amines with halopyridines, catalyzed by palladium or other transition metals. These methods are powerful but may be limited by the availability of starting materials and catalyst costs nih.govresearchgate.net.

Regioselective Synthesis Strategies

Achieving regioselectivity—the specific placement of the ethylamino group at the C2 position—is critical. The SNAr reaction using 2-chloronicotinic acid is inherently regioselective. The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The electron-withdrawing effect of the ring nitrogen atom significantly activates the ortho (C2, C6) and para (C4) positions. When a good leaving group like a halogen is present at the C2 position, nucleophilic substitution is strongly favored at that site.

The synthesis of 2-(arylamino)nicotinic acids via the amination of 2-chloronicotinic acid with various aromatic amines further demonstrates the high regioselectivity of this approach, consistently yielding the 2-substituted product in moderate to excellent yields researchgate.net. The strategy of starting with a pre-functionalized substrate (2-chloronicotinic acid) effectively directs the incoming nucleophile to the desired position, avoiding the formation of other isomers.

Advanced Synthetic Approaches for this compound Derivatives

The generation of a library of compounds based on the this compound scaffold involves systematic modifications at three key positions: the ethylamino group, the carboxylic acid, and the pyridine ring itself.

Modifications of the Ethylamino Moiety

The ethylamino side chain can be readily modified by employing different primary or secondary amines in the SNAr reaction with 2-chloronicotinic acid. This approach allows for the synthesis of a wide array of 2-(alkylamino)- and 2-(arylamino)nicotinic acids. The reaction conditions can be adapted depending on the nucleophilicity and steric bulk of the amine used. For example, hydrothermal or microwave-assisted conditions have been successfully used to synthesize 2-(arylamino)nicotinic acids from 2-chloronicotinic acid and substituted anilines researchgate.net. This versatility allows for the exploration of structure-activity relationships by varying the nature of the substituent at the 2-position.

| Reactant Amine | Resulting 2-Substituted Nicotinic Acid | Reference Reaction Type |

|---|---|---|

| Methylamine | 2-(Methylamino)nicotinic acid | SNAr researchgate.net |

| Aniline | 2-(Phenylamino)nicotinic acid | SNAr / Ullmann condensation researchgate.net |

| Propylamine | 2-(Propylamino)nicotinic acid | SNAr (by analogy) |

| Cyclohexylamine | 2-(Cyclohexylamino)nicotinic acid | SNAr (by analogy) |

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position is a versatile handle for further chemical modification. Standard organic transformations can convert it into a variety of functional groups, most commonly esters and amides. nih.govthermofisher.com

A common synthetic strategy involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride. This is typically achieved by reacting the nicotinic acid derivative with reagents like oxalyl chloride or thionyl chloride mdpi.com.

Reaction with a Nucleophile: The activated acyl chloride is then reacted with a suitable nucleophile. For instance, treatment with an alcohol yields an ester, while reaction with a primary or secondary amine produces an amide mdpi.com.

This methodology has been used to synthesize series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives and other amides with potential biological activity mdpi.comnih.gov.

| Nucleophile | Reaction Intermediate | Final Functional Group | Product Class |

|---|---|---|---|

| Methanol (CH3OH) | 2-(Ethylamino)nicotinoyl chloride | -COOCH3 | Methyl Ester |

| Ammonia (NH3) | 2-(Ethylamino)nicotinoyl chloride | -CONH2 | Primary Amide (Nicotinamide) |

| Aniline (C6H5NH2) | 2-(Ethylamino)nicotinoyl chloride | -CONHC6H5 | Secondary Amide (Anilide) |

| Hydrazine (N2H4) | 2-(Ethylamino)nicotinoyl chloride | -CONHNH2 | Acyl Hydrazide ekb.egresearchgate.net |

Substituent Variation on the Nicotinic Acid Scaffold

Introducing substituents directly onto the pyridine ring of this compound is synthetically challenging. Therefore, the more common approach is to begin the synthesis with a nicotinic acid precursor that already contains the desired substituents. A variety of substituted 2-chloronicotinic acids can serve as starting materials for the amination reaction.

For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been reported starting from 5,6-dichloronicotinic acid and 6-bromo-5-chloro-2-methylnicotinic acid mdpi.com. These halogenated and alkylated nicotinic acids are first converted to their corresponding acyl chlorides and then reacted with an amine. This demonstrates that substituents such as halogens (Cl, Br) and alkyl groups (methyl) are well-tolerated in subsequent amination and derivatization steps. The synthesis of these substituted nicotinic acid precursors often involves the oxidation of corresponding substituted picolines (methylpyridines) or other multi-step ring synthesis methods nih.govnih.gov.

| Substituted Starting Material | Resulting Scaffold | Potential Final Product Example |

|---|---|---|

| 2,6-Dichloronicotinic acid | 6-Chloro-2-(ethylamino)nicotinic acid | Amide of 6-Chloro-2-(ethylamino)nicotinic acid |

| 2-Chloro-5-methylnicotinic acid | 2-(Ethylamino)-5-methylnicotinic acid | Ester of 2-(Ethylamino)-5-methylnicotinic acid |

| 2-Chloro-5-nitronicotinic acid | 2-(Ethylamino)-5-nitronicotinic acid | 2-(Ethylamino)-5-nitronicotinamide |

| 2-Chloro-6-methylnicotinic acid | 2-(Ethylamino)-6-methylnicotinic acid | 2-(Ethylamino)-6-methylnicotinic acid |

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The development of sustainable and environmentally friendly synthetic methods is a cornerstone of modern chemical research. While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, significant progress has been made in the sustainable synthesis of its structural analogs. These analogs include 2-(arylamino)nicotinic acids and other 2-aminonicotinic acid derivatives. The advancements in these areas provide a robust framework for creating greener routes to this compound. Key strategies in this field include the use of alternative energy sources like microwave irradiation, the implementation of solvent-free reaction conditions, and the application of biocatalysis in the preparation of essential precursors.

A highly promising green approach is the application of microwave-assisted synthesis. This technique often results in shorter reaction times, higher yields, and can be conducted in environmentally benign solvents such as water. For instance, a method for synthesizing 2-aminonicotinic acids by reacting 2-chloronicotinic acid with various amines has been developed using microwave irradiation in an aqueous medium. researchgate.net For the synthesis of 2-(methylamino)nicotinic acid, a close structural analog of this compound, optimal conditions were found to be heating at 120°C for 2 hours or 140°C for 1.5 hours. researchgate.net For a wider array of 2-aminonicotinic acids, the best results were achieved by heating at 200°C for 2 hours in the presence of diisopropylethylamine. researchgate.net Additionally, a simple and efficient catalyst-free method for the synthesis of 2-arylaminonicotinic acid derivatives in water under microwave irradiation has been reported. researchgate.net

Solvent-free synthesis represents another fundamental principle of green chemistry that has been successfully applied to the production of 2-(arylamino)nicotinic acid derivatives. A noteworthy example is the utilization of boric acid as a catalyst in the solvent-free reaction between 2-chloronicotinic acid and anilines. nih.govnih.gov This methodology offers several benefits, including excellent yields, straightforward workup procedures, and the use of a readily available and safe catalyst, all of which are significant advantages in industrial applications. nih.govnih.gov Furthermore, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilinonicotinic acid derivatives has been documented, providing a simple and green procedure with short reaction times (15–120 minutes) and good to excellent yields. researchgate.net

The principles of green chemistry can also be extended to the synthesis of key starting materials. For example, 2-chloronicotinic acid, a crucial precursor for this compound, can be produced via the biocatalytic hydrolysis of 2-chloronicotinamide (B82574) using an amidase enzyme. nih.gov This enzymatic process offers a more sustainable alternative to conventional chemical methods.

These examples underscore a clear and accelerating trend towards the development of more sustainable synthetic routes for 2-aminonicotinic acid derivatives. Although direct application to this compound requires experimental verification, these methodologies present a clear and promising pathway for its environmentally responsible production.

Detailed Research Findings in Sustainable Synthesis of 2-Aminonicotinic Acid Analogs

| Methodology | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-assisted | 2-chloronicotinic acid, anilines | K₂CO₃, water, microwave irradiation | 2-arylaminonicotinic acids | Not specified | researchgate.net |

| Solvent-free | 2-chloronicotinic acid, 2-methyl-3-trifluoromethylaniline | Boric acid, 120°C | Flunixin | Excellent | nih.govnih.gov |

| Solvent-free, catalyst-free | 2-chloronicotinic acid, primary aromatic amines | Heat | 2-anilinonicotinic acid derivatives | Good to excellent | researchgate.net |

| Microwave-assisted | 2-chloronicotinic acid, 40% aq. MeNH₂ | Water, 120°C for 2h or 140°C for 1.5h | 2-(Methylamino)nicotinic acid | High | researchgate.net |

| Microwave-assisted | 2-chloronicotinic acid, various amines | Diisopropylethylamine, water, 200°C for 2h | 2-aminonicotinic acids | Moderate to high | researchgate.net |

| Biocatalysis | 2-chloronicotinamide | Amidase from Pantoea sp. | 2-chloronicotinic acid | High conversion | nih.gov |

Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-chloronicotinic acid |

| 2-(arylamino)nicotinic acids |

| 2-aminonicotinic acid |

| 2-(methylamino)nicotinic acid |

| diisopropylethylamine |

| potassium carbonate |

| boric acid |

| 2-methyl-3-trifluoromethylaniline |

| Flunixin |

| 2-anilinonicotinic acids |

| 2-chloronicotinamide |

Spectroscopic and Structural Characterization Techniques in 2 Ethylamino Nicotinic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR: In the proton NMR spectrum of 2-(Ethylamino)nicotinic acid, distinct signals are expected for the protons of the ethyl group and the nicotinic acid ring. The ethyl group would present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling. The protons on the pyridine (B92270) ring would appear as distinct multiplets in the aromatic region of the spectrum, with their chemical shifts influenced by the positions of the ethylamino and carboxylic acid substituents.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, showing separate resonances for each unique carbon atom in the molecule. Key signals would include those for the methyl and methylene carbons of the ethyl group, the carbons of the pyridine ring, and the carbonyl carbon of the carboxylic acid, which typically appears significantly downfield.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (ethyl) | Triplet, ~1.2 | ~15 |

| -CH₂ (ethyl) | Quartet, ~3.4 | ~40 |

| Pyridine Ring H | Multiplets, 7.0 - 8.5 | 110 - 160 |

| Carboxylic Acid C=O | - | ~170 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine would be observed in the 3300-3500 cm⁻¹ region. Furthermore, C-H stretching vibrations from the ethyl group and the aromatic ring would be visible around 2850-3100 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine) | 3300-3500 | Medium |

| C-H (Aromatic/Aliphatic) | 2850-3100 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C, C=N (Aromatic Ring) | 1400-1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions associated with the pyridine ring and the carboxylic acid group. The position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity. For nicotinic acid derivatives, characteristic peaks are often observed in the UV region. For instance, nicotinic acid in an acidic solution has peaks at approximately 213 nm and 261 nm starna.com. The ethylamino substituent would likely cause a shift in these absorption maxima. This technique is also valuable for determining the concentration of the compound in a solution by applying the Beer-Lambert law.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of its exact mass and molecular formula. The fragmentation pattern would likely involve the loss of the ethyl group, the carboxylic acid group (as CO₂ or COOH), and fragmentation of the pyridine ring, providing valuable data for structural confirmation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 180 | - |

| [M - C₂H₅]⁺ | 151 | Ethyl radical |

| [M - COOH]⁺ | 135 | Carboxyl radical |

| [M - C₂H₅ - CO]⁺ | 123 | Ethyl radical and Carbon monoxide |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While specific crystallographic data for this compound is not available in the searched literature, studies on related compounds like 2-(phenylamino)nicotinic acid reveal complex hydrogen-bonding arrangements and the potential for polymorphism uky.edu. A crystal structure of this compound would likely reveal hydrogen bonding between the carboxylic acid group of one molecule and the pyridine nitrogen of another, as well as potential hydrogen bonding involving the ethylamino group. The analysis would also determine the planarity of the pyridine ring and the conformation of the ethylamino and carboxylic acid substituents relative to the ring.

Computational and Theoretical Chemistry Studies of 2 Ethylamino Nicotinic Acid Systems

Density Functional Theory (DFT) Investigations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. epstem.net DFT calculations, often using hybrid functionals like B3LYP, allow for the optimization of the molecular geometry of 2-(Ethylamino)nicotinic acid to its lowest energy state. epstem.netnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Studies on related nicotinic acid derivatives demonstrate that DFT is effective for analyzing structural parameters and vibrational frequencies. researchgate.netacs.org For this compound, DFT can elucidate the electronic effects of the ethylamino group and the carboxylic acid group on the pyridine (B92270) ring. The distribution of Mulliken charges, for example, can be calculated to identify the partial positive and negative charges on each atom. In similar nicotinic acid derivatives, oxygen atoms are typically found to be more negatively charged than nitrogen atoms, indicating their higher reactivity. epstem.net

Global reactivity descriptors derived from DFT calculations, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity, are used to predict the molecule's chemical reactivity and stability. epstem.net These parameters help in understanding how this compound might interact with other molecules or participate in chemical reactions.

Table 1: Representative Theoretical Bond Lengths in Nicotinic Acid Derivatives from DFT Calculations Data is illustrative based on typical values for related structures.

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| C-C (ring) | 1.39 - 1.41 |

| C-N (ring) | 1.33 - 1.35 |

| C-C (carboxyl) | 1.50 - 1.52 |

| C=O (carboxyl) | 1.21 - 1.23 |

| C-O (carboxyl) | 1.35 - 1.37 |

| C-N (amino) | 1.37 - 1.39 |

| N-C (ethyl) | 1.46 - 1.48 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as water or a protein binding pocket. dovepress.com

Conformational analysis through MD helps identify the most stable three-dimensional arrangements (conformers) of the molecule. ethz.chfrontiersin.org The ethylamino side chain and the carboxylic acid group can rotate, leading to different spatial orientations. MD simulations track these rotations and identify the low-energy conformations that are most likely to exist at a given temperature. ethz.ch

MD is also crucial for studying intermolecular interactions. dovepress.com By simulating this compound in a solvent like water, researchers can analyze the formation and dynamics of hydrogen bonds between the molecule's carboxyl and amino groups and the surrounding water molecules. mdpi.com When studying ligand-target binding, MD simulations can assess the stability of the complex formed between this compound and a receptor, providing insights into the binding affinity and residence time. acs.org Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound, a QSAR study would involve synthesizing and testing a series of related derivatives to build a model that can predict their efficacy.

The process involves calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). researchgate.net These descriptors are then used as independent variables in a regression analysis against the measured biological activity (e.g., IC₅₀ values).

For instance, in studies of related nicotinic acid derivatives, QSAR models have shown that lipophilicity and steric factors at certain positions on the pyridine ring can significantly influence binding affinity to receptors. researchgate.net A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), can provide a three-dimensional map highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrogen bonding features enhance or diminish activity. mdpi.com Such models could guide the rational design of more potent analogs of this compound.

Molecular Docking Analyses for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates.

For this compound, docking studies can predict its binding mode and affinity to various biological targets. Studies on similar 2-aminonicotinic acid derivatives have explored their potential as inhibitors of cyclooxygenase (COX) enzymes. researchgate.net In such studies, the ligand is placed into the active site of the enzyme, and a scoring function estimates the binding energy. The analysis reveals key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid and ethylamino groups are potential hydrogen bond donors and acceptors. The carboxylate group can form a crucial anchor point, for example, with an arginine residue in a binding pocket. nih.gov

Hydrophobic Interactions: The ethyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking.

Docking studies on nicotinic acid with its receptor, GPR109A, have identified key residues like Arg111, Trp91, and Ser178 as critical for binding. nih.gov Similar analyses for this compound could elucidate its specific interactions and guide modifications to improve binding affinity and selectivity.

Table 2: Predicted Interactions for Nicotinic Acid Derivatives in Target Binding Sites This table summarizes common interactions observed in docking studies of related compounds.

| Interaction Type | Functional Group Involved | Potential Interacting Residue | Reference |

|---|---|---|---|

| Hydrogen Bond (Anchor) | Carboxylate (-COO⁻) | Arginine (Arg) | nih.gov |

| Hydrogen Bond | Amino Group (-NH) | Serine (Ser), Aspartate (Asp) | nih.gov |

| Hydrophobic | Ethyl Group (-CH₂CH₃) | Leucine (Leu), Valine (Val) | |

| π-π Stacking | Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr) |

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADME)

In silico methods are extensively used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govgreenstonebio.com These predictions help to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities before resource-intensive experimental work is undertaken.

For this compound, various ADME parameters can be computationally estimated. Studies on related nicotinic acid derivatives have shown that these compounds can be evaluated for properties like oral absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. mdpi.comnih.gov

Key predicted parameters include:

Absorption: Predictions of human intestinal absorption (HIA) and Caco-2 cell permeability indicate how well the compound might be absorbed from the gut.

Distribution: Parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are assessed. mdpi.com

Metabolism: Predictions can identify which CYP450 isoenzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.

Excretion: Renal organic cation transporters are often considered to predict excretion pathways.

These predictions are based on the molecule's structural properties and are performed using various models, including those based on machine learning. greenstonebio.com While in silico results require experimental validation, they are invaluable for prioritizing candidates. nih.gov

Table 3: Representative In Silico ADME Predictions for Nicotinic Acid Analogs Values are illustrative and based on general predictions for similar small molecules.

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Influences potential for CNS effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| logP (Lipophilicity) | 1.0 - 2.5 | Affects absorption and distribution. |

| Aqueous Solubility (logS) | Moderate | Crucial for formulation and absorption. |

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov

For this compound, FMO analysis performed via DFT calculations can reveal the distribution of these orbitals. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the ethylamino group and the pyridine ring, while the LUMO is often centered on the electron-deficient regions, like the carboxylic acid group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies regions that are rich in electrons (electrophilic attack sites, usually colored red or yellow) and regions that are electron-poor (nucleophilic attack sites, colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen of the pyridine ring, indicating sites prone to electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino and carboxylic acid groups. nih.gov

Theoretical Prediction of Chemical Reaction Mechanisms and Activation Energies

Computational chemistry allows for the detailed exploration of chemical reaction pathways and the calculation of associated energy barriers (activation energies). rsc.org This is particularly useful for understanding the synthesis, degradation, or metabolism of a compound like this compound.

Using DFT, one can model the transition state (TS) of a reaction—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, the synthesis of 2-aminonicotinic acids via microwave-assisted reaction of 2-chloronicotinic acid with an amine can be modeled to understand its mechanism and optimize conditions. researchgate.net

Furthermore, recent advancements in machine learning (ML) have led to models that can predict activation energies with high accuracy at a fraction of the computational cost of high-level quantum chemistry methods. chemrxiv.orgarxiv.org These models are trained on large datasets of calculated reaction energies and can be applied to predict the reactivity of new compounds like this compound in various chemical transformations. rsc.org

Structure Activity Relationship Sar Investigations of 2 Ethylamino Nicotinic Acid Derivatives

Impact of Substituent Position and Electronic Effects on Biological Activity

The biological activity of 2-(ethylamino)nicotinic acid derivatives is highly sensitive to the nature and position of substituents on the pyridine (B92270) ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a critical role in modulating the molecule's interaction with its biological target.

Research into related nicotinic acid derivatives has shown that the placement of substituents significantly influences activity. For instance, in a series of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogues, substitution at the 4-position of the nicotinic acid ring led to a loss of agonist potency. acs.org In contrast, several derivatives with substituents at the 5-position demonstrated high potency and full agonist activity for Ca2+ release. acs.org This highlights that even subtle shifts in substituent location can dramatically alter biological outcomes.

The electronic nature of the substituents is equally important. Studies on various nicotinic acid derivatives have revealed that compounds with electron-donating groups, such as methoxy (B1213986) and hydroxyl, often exhibit higher antioxidant activity. researchgate.net Conversely, the presence of an electron-withdrawing chlorine atom at the 6-position of a nicotinic acid ester creates a unique electronic environment that can influence interactions with biological targets. In the context of anti-inflammatory agents, 2-substituted phenyl derivatives of nicotinic acid showed that a 2-bromophenyl substituent, which is electron-withdrawing, resulted in compounds with significant analgesic and anti-inflammatory profiles. researchgate.netnih.gov

Theoretical studies on aryl halide aminations, a related reaction type, further underscore the importance of electronic effects. The favorability of the reaction is influenced by whether the substituent is electron-donating or electron-withdrawing and its position (ortho, meta, or para) on the ring. acs.org Specifically, amination reactions were most favorable at the meta-position with electron-donating groups and at the ortho-position with electron-withdrawing groups. acs.org This suggests that the electronic landscape of the pyridine ring in this compound is a key determinant of its reactivity and, by extension, its biological function.

A summary of how different substituents impact the activity of nicotinic acid derivatives is presented below.

| Substituent Group | Position | Electronic Effect | Impact on Biological Activity |

| Various | 4-position | - | Loss of agonist potency for Ca2+ release acs.org |

| Various | 5-position | - | High potency for Ca2+ release acs.org |

| Methoxy, Hydroxyl | - | Electron-Donating | Higher antioxidant activity researchgate.net |

| 2-Bromophenyl | 2-position | Electron-Withdrawing | Significant anti-inflammatory and analgesic activity researchgate.netnih.gov |

Stereochemical Considerations and Their Influence on Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound derivatives. Chiral centers within the molecule can lead to enantiomers or diastereomers that may exhibit different potencies, selectivities, and metabolic profiles.

While specific studies on the stereochemistry of this compound were not prominently available, research on related, structurally similar compounds provides valuable insights. For example, in a series of conformationally restricted homotryptamines, which are also inhibitors of neurotransmitter reuptake, the stereochemistry of a cyclopentyl ring was critical for potency. acs.org The preferred stereochemistry was found to be cis, with the specific (1S,3R) or (1R,3S) configuration depending on other substituents on the indole (B1671886) ring. acs.org This demonstrates that the precise spatial orientation of different parts of the molecule is crucial for optimal interaction with the target protein.

Quantitative Correlation between Molecular Features and Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding which physicochemical properties are key to a molecule's function and can predict the activity of new, unsynthesized compounds.

For derivatives of aminonicotinic acids, QSAR studies have been instrumental in identifying the structural requirements for inhibiting various enzymes. In a study on aminonicotinic and isonicotinic acid derivatives as potential inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), both 2D and 3D QSAR models were developed. researchgate.net The 2D QSAR models revealed the importance of alignment-independent descriptors for predicting inhibitory activity. researchgate.net The 3D QSAR model, specifically a Comparative Molecular Field Analysis (CoMFA), suggested that electronegative substituents on a biphenyl (B1667301) ring system were important for strong inhibitory activity. researchgate.net

Another QSAR study on a broader series of aryl carboxylic acid amide derivatives as hDHODH inhibitors emphasized the importance of topological, estate number, hydrophobic, and alignment-independent descriptors for predicting activity. nirmauni.ac.in The high predictability of the developed QSAR models offers significant potential for the rational design of new, more potent hDHODH inhibitors. nirmauni.ac.in

Furthermore, a comprehensive modeling study on 107 different 6-aminonicotinate-based compounds as P2Y12 antagonists combined 3D-QSAR, molecular docking, and molecular dynamics simulations. nih.gov The resulting CoMFA and CoMSIA models were robust and had good predictive ability, indicating their reliability. nih.gov These models, along with molecular dynamics simulations, helped to identify key amino acid residues and showed that hydrophobic and hydrogen bond interactions are crucial for the binding of these compounds to the P2Y12 receptor. nih.gov

A summary of QSAR model statistics for nicotinic acid derivatives is provided below.

| QSAR Model | Target | r² (Correlation Coefficient) | q² (Cross-validated r²) | Key Finding |

| 2D-QSAR (PLS) | hDHODH | 0.864 | 0.786 | Alignment-independent descriptors are important for activity. researchgate.net |

| 3D-QSAR (CoMFA) | hDHODH | 0.949 | 0.630 | Electronegative substituents on a biphenyl ring enhance activity. researchgate.net |

| 2D-QSAR (PLS) | hDHODH | 0.848 | 0.802 | Topological and hydrophobic descriptors are key for inhibition. nirmauni.ac.in |

| 3D-QSAR (CoMFA) | P2Y12 Receptor | 0.983 | 0.805 | Revealed key binding modes and structural features for antagonism. nih.gov |

| 3D-QSAR (CoMSIA) | P2Y12 Receptor | 0.935 | 0.762 | Confirmed the importance of hydrophobic and hydrogen bond interactions. nih.gov |

Strategic Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds. spirochem.comnih.gov It involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving potency, altering selectivity, enhancing metabolic stability, or reducing toxicity. cambridgemedchemconsulting.comnih.gov

In the context of nicotinic acid derivatives, bioisosteric replacement of the carboxylic acid group is a common approach. The carboxylic acid moiety can be a liability in drug candidates due to issues with metabolic instability or poor cell permeability. A variety of groups can serve as bioisosteres for a carboxylic acid, including tetrazoles, hydroxytriazoles, and other acidic heterocycles. rsc.org For example, the 4-hydroxy-1,2,3-triazole scaffold has been successfully used as a bioisosteric replacement for the distal carboxyl group of glutamic acid. rsc.org

The 2-amino group of the this compound scaffold is also a target for modification. For instance, in developing inhibitors for dihydroorotate dehydrogenase (DHODH), a series of biphenyl-4-ylcarbamoyl thiophene (B33073) carboxylic acids were synthesized, where the core scaffold was varied to explore structure-activity relationships. nirmauni.ac.in This represents a form of scaffold hopping, a related strategy where the central core of a molecule is replaced to find new chemical entities with similar biological activity. nih.gov

Furthermore, the pyridine ring itself can be considered a bioisostere of a phenyl ring, often introduced to modulate properties like solubility or metabolic stability. Research on related nicotinic acid derivatives shows that modifications across the scaffold are common. For example, 2-anilino nicotinic acids, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid, have been synthesized and evaluated as potential COX inhibitors. nih.gov This indicates that the 2-amino portion of the molecule is amenable to significant structural changes to achieve desired biological effects.

A table of common bioisosteric replacements is shown below.

| Original Functional Group | Bioisosteric Replacement(s) | Potential Advantage(s) |

| Carboxylic Acid | Tetrazole, Hydroxytriazole, Isoxazolidin-3-one acs.orgrsc.org | Improved metabolic stability, cell permeability, and potency. |

| Phenyl Ring | Pyridine Ring, Thiophene Ring nirmauni.ac.innih.gov | Enhanced solubility, altered metabolic profile, novel intellectual property. |

| Hydrogen | Deuterium, Fluorine cambridgemedchemconsulting.com | Increased metabolic stability (kinetic isotope effect), modulation of pKa. |

| Ester/Amide | - | Altered pharmacokinetics and target binding interactions. |

Preclinical Biological Activities and Mechanistic Pathways of 2 Ethylamino Nicotinic Acid Analogs

Anti-inflammatory Properties and Cellular Mechanisms in In Vitro Models

Analogs of 2-(ethylamino)nicotinic acid demonstrate significant anti-inflammatory activity in laboratory settings. Their mechanisms of action involve the modulation of key signaling molecules and enzymes that are crucial to the inflammatory response.

Modulation of Cytokine Expression (e.g., TNF-α, IL-6)

The inflammatory process is largely driven by cytokines, which are small proteins that signal immune cells. Certain nicotinic acid analogs have been shown to suppress the production of pro-inflammatory cytokines, which are often overproduced in chronic inflammatory diseases.

In studies using human monocytes, nicotinic acid significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) when the cells were stimulated with bacterial components like lipopolysaccharide (LPS). researchgate.net Specifically, in LPS-activated monocytes, nicotinic acid lowered TNF-α secretion by approximately 49% and IL-6 by about 56%. researchgate.netnih.gov A similar reduction in TNF-α (around 48%) and IL-6 (around 61%) was observed when monocytes were activated with a different stimulant, heat-killed Listeria monocytogenes. researchgate.netnih.gov

The underlying mechanism for this cytokine reduction involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that controls the genes responsible for producing inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com Nicotinic acid has been found to prevent the activation of NF-κB, thereby blocking the production of these inflammatory mediators. nih.govopencardiovascularmedicinejournal.com This action is mediated through the GPR109A receptor, which is present on immune cells such as macrophages. researchgate.netnih.gov Activation of this receptor by nicotinic acid analogs initiates a cascade of events that ultimately suppresses the NF-κB pathway. nih.gov

Furthermore, nicotinamide (B372718), a related vitamin B3 derivative, has also demonstrated a potent, dose-dependent inhibition of multiple pro-inflammatory cytokines, including TNF-α and IL-6, in in vitro models of endotoxemia. nih.gov At a concentration of 40 mmol/L, nicotinamide reduced the response of both TNF-α and IL-6 by over 95%. nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., COX-1, COX-2, iNOS)

In addition to modulating cytokines, the anti-inflammatory effects of these compounds are also linked to their ability to inhibit key enzymes that produce inflammatory mediators. Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for producing prostaglandins, which are lipid compounds that contribute to pain and swelling. Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a signaling molecule that, in excess, can contribute to inflammation and tissue damage. nih.gov

While direct inhibition of COX enzymes by this compound itself is not extensively detailed in the provided context, the anti-inflammatory effects of nicotinic acid have been shown to be independent of the COX-2 pathway. nih.gov This suggests that its primary mechanism is not through direct COX inhibition but rather through the GPR109A-NF-κB signaling pathway previously mentioned. nih.gov

However, other related heterocyclic compounds have been investigated for their effects on these enzymes. For instance, studies on the diterpenoid 17-O-acetylacuminolide demonstrated significant inhibition of both NO production and the expression of the iNOS enzyme in macrophage cell lines. nih.govplos.org This inhibition of iNOS is a crucial aspect of controlling inflammatory responses, as excessive NO production is a hallmark of chronic inflammation. nih.gov The compound was found to suppress the upregulation of the iNOS protein, which directly correlates with reduced NO levels. plos.org

Antimicrobial Efficacy and Mechanistic Investigations

Beyond their anti-inflammatory effects, various analogs and derivatives of nicotinic acid have been explored for their potential to combat microbial infections. These investigations have revealed a spectrum of activity against bacteria, fungi, and mycobacteria.

Antibacterial Activity against Pathogenic Microorganisms

The search for new antibacterial agents has led researchers to synthesize and evaluate numerous heterocyclic compounds, including those derived from nicotinic acid. While specific data on this compound was not the focus of the provided search results, the broader class of nicotinic acid and its derivatives has shown promise. The antibacterial potential often stems from the core chemical structure which can be modified to enhance activity against various pathogenic microorganisms.

Antifungal Activity Assessment

Similar to antibacterial research, the antifungal properties of nicotinic acid analogs are an area of active investigation. The core heterocyclic structure is seen as a valuable scaffold for developing new antifungal drugs. The efficacy of these compounds is typically assessed by determining their ability to inhibit the growth of pathogenic fungi in laboratory settings.

Antitubercular Potential and Mechanisms

Nicotinic acid derivatives hold particular significance in the context of tuberculosis. Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone drug in the treatment of tuberculosis, caused by Mycobacterium tuberculosis. The mechanism of action for many of these compounds involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. This disruption leads to the death of the bacterium. The structural similarity of this compound analogs to these established antitubercular agents makes them compelling candidates for further investigation in the development of new drugs to combat drug-resistant strains of tuberculosis.

Antiviral Activity and Specific Target Inhibition (e.g., HIV-1 Reverse Transcriptase)

Analogs of this compound have been investigated for their potential antiviral properties, with a notable focus on the inhibition of human immunodeficiency virus type 1 (HIV-1). Research has specifically targeted the HIV-1 reverse transcriptase (RT), a crucial enzyme for the viral replication cycle. The RT enzyme possesses both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome.

A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated inhibitory activity against the RNase H function of HIV-1 RT. nih.govmdpi.com In a study evaluating 44 of these compounds, 34 were found to inhibit the HIV-1 RT-associated RNase H function in the low micromolar range. nih.govmdpi.com This inhibition is significant as the RNase H function is a promising, yet underexploited, drug target. nih.gov

Of the tested compounds, some also exhibited the ability to inhibit viral replication in cell-based assays. For instance, the 3,4-dimethoxyphenyl ester derivative (compound 21 in the study) was identified as a potent inhibitor of HIV replication, with a half-maximal effective concentration (EC50) of 5 µM and a selectivity index (SI) greater than 10. mdpi.com Certain amide derivatives also showed activity against HIV-1 replication, although with lower selectivity indices. mdpi.com

The mechanism of action for some of these promising compounds has been described as allosteric and dual-site. nih.gov This means they can inhibit both the polymerase and the RNase H functions of HIV-1 RT by binding to a site other than the active site. nih.gov This dual-inhibitory profile is advantageous as it can be effective against viral variants that have developed resistance to traditional non-nucleoside RT inhibitors. nih.gov

Beyond HIV-1, other nicotinic acid derivatives have shown broader antiviral potential. For example, nicotinamide, the amide form of niacin, has been shown to inhibit HIV-1 in both acute and chronic in vitro infection models in a dose-dependent manner. nih.govresearchgate.net

The following table summarizes the inhibitory activities of selected 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives against HIV-1 RT RNase H and viral replication.

Table 1: Inhibitory Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives

| Compound Derivative | HIV-1 RT RNase H IC50 (µM) | HIV-1 Replication EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3,4-dimethoxyphenyl ester (21) | 14 | 5 | >10 |

| Amide derivative (34) | Not specified | 2 | 2.6 |

| Amide derivative (36) | Not specified | 1.8 | 1.8 |

| Amide derivative (49) | Not specified | 10 | 2.7 |

| Amide derivative (52) | Not specified | 10 | 1.6 |

Antioxidant Effects and Cellular Pathways

Nicotinic acid and its derivatives have been recognized for their antioxidant properties, which contribute to their protective effects against cellular damage induced by oxidative stress. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. psecommunity.orgmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. psecommunity.org The reduction in the absorbance of the DPPH solution, which is observed as a color change from purple to yellow, is proportional to the antioxidant activity of the tested compound. nih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govresearchgate.net

The antioxidant mechanism of nicotinic acid analogs can also involve the modulation of endogenous antioxidant enzyme systems. For instance, some derivatives have been shown to affect the activity of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, thereby playing a critical role in defending cells against oxidative damage.

In cellular models, nicotinic acid has been shown to protect hepatocytes from cell death induced by oxidative stress. It can prevent the cytotoxicity induced by hydrogen peroxide (H2O2) and attenuate chronic alcohol-induced oxidative stress and liver injury. This protective effect is partly attributed to its ability to enhance the intracellular production of glutathione (B108866) (GSH), a major endogenous antioxidant.

The cellular pathways influenced by the antioxidant effects of nicotinic acid analogs are multifaceted. By reducing the levels of reactive oxygen species (ROS), these compounds can inhibit vascular inflammation. This includes decreasing endothelial ROS production, which in turn reduces the oxidation of low-density lipoprotein (LDL) and the production of inflammatory cytokines, key events in the pathogenesis of atherosclerosis.

Receptor-Mediated Biological Responses (e.g., GPR109A-related mechanisms in relevant contexts)

The biological effects of this compound and its analogs are largely mediated through their interaction with specific cell surface receptors. The primary receptor identified for nicotinic acid and its derivatives is the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G. nih.gov This receptor is highly expressed in adipocytes and various immune cells. nih.govulisboa.pt

Activation of GPR109A by its ligands initiates a cascade of intracellular signaling events. As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This reduction in cAMP has significant downstream consequences, most notably the inhibition of lipolysis in adipose tissue. nih.gov By suppressing the breakdown of triglycerides into free fatty acids (FFAs), nicotinic acid analogs reduce the flux of FFAs to the liver, which is a key mechanism behind their lipid-lowering effects.

Beyond its role in lipid metabolism, GPR109A activation also mediates anti-inflammatory and vasodilatory responses. In immune cells, GPR109A signaling can suppress inflammation. ulisboa.pt The well-known flushing effect associated with nicotinic acid is also a GPR109A-mediated event, caused by the release of prostaglandins, such as prostaglandin (B15479496) D2 and E2, from skin cells, leading to vasodilation.

The binding of nicotinic acid to GPR109A involves specific amino acid residues within the receptor. Mutagenesis and molecular modeling studies have identified several key residues crucial for ligand binding, distinguishing the binding pocket of GPR109A from many other related receptors. nih.gov

Table 2: Key Amino Acid Residues in GPR109A for Nicotinic Acid Binding

| Location | Residue | Role in Binding |

|---|---|---|

| Transmembrane Helix (TMH) 2 / Extracellular Loop (ECL) 1 | Trp91 | Part of the binding pocket for the ligand's ring system. |

| TMH 3 | Arg111 | Serves as the basic anchor point for the carboxylate group of the ligand. |

| ECL 2 | Ser178 | Forms a hydrogen bond with the heterocyclic ring of the ligand. |

| TMH 7 | Phe276 | Part of the binding pocket for the ligand's ring system. |

| TMH 7 | Tyr284 | Part of the binding pocket for the ligand's ring system. |

Data sourced from The Journal of Biological Chemistry (2007). nih.gov

Enzymatic Activity Modulation (e.g., Nicotinic Acid Dehydrogenase Activity)

Analogs of this compound can modulate the activity of various enzymes, playing a role in both their therapeutic effects and their metabolic pathways. One such enzyme is nicotinate dehydrogenase (EC 1.17.1.5), also known as nicotinic acid hydroxylase. nih.govwikipedia.org This enzyme is an oxidoreductase that catalyzes the hydroxylation of nicotinic acid to 6-hydroxynicotinate. nih.govwikipedia.org This reaction is a key step in the metabolism of nicotinic acid in certain microorganisms. wikipedia.org The enzyme utilizes NADP+ as an acceptor and has cofactors such as FAD and iron. wikipedia.org

In addition to their role as substrates for metabolic enzymes, nicotinic acid derivatives have been shown to act as inhibitors of several other enzymes. As discussed in section 6.3, certain analogs are potent inhibitors of HIV-1 reverse transcriptase , targeting its RNase H function. nih.govmdpi.com

Furthermore, in vitro studies have demonstrated that nicotinic acid and nicotinamide can inhibit human cytochrome P450 enzymes. At therapeutic concentrations, both molecules have been shown to inhibit CYP2D6 . Nicotinamide also exhibits inhibitory effects on CYP3A4 and CYP2E1 . The proposed mechanism of inhibition involves the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme.

Other research has explored the inhibitory potential of nicotinic acid derivatives against enzymes involved in carbohydrate metabolism. For example, novel derivatives have been developed as noncompetitive inhibitors of α-amylase and α-glucosidase , enzymes that play a role in the digestion of carbohydrates. Inhibition of these enzymes can help in the management of postprandial hyperglycemia.

Modulatory Effects on Gene Expression in Cellular and Tissue Models

Nicotinic acid and its analogs have been shown to exert widespread effects on gene expression in various tissues, particularly those sensitive to insulin, such as the liver, skeletal muscle, and adipose tissue. nih.gov These changes in gene expression are thought to underlie some of the therapeutic and side effects of these compounds. nih.gov

The modulation of gene expression by nicotinic acid analogs can occur through several mechanisms. One proposed pathway involves the activation of the transcription factor FOXO1. nih.gov In insulin-sensitive tissues, nicotinic acid infusion has been observed to lead to the dephosphorylation, and thus activation, of FOXO1. nih.gov This effect is opposite to that of insulin, which promotes FOXO1 phosphorylation. Activated FOXO1 can then regulate the expression of a multitude of target genes.

Another mechanism is mediated by the reduction in plasma free fatty acid (FFA) levels that results from the anti-lipolytic effect of these compounds. nih.gov FFAs themselves can act as signaling molecules and regulate gene expression, in part by activating peroxisome proliferator-activated receptors (PPARs). By lowering FFA levels, nicotinic acid analogs can indirectly alter the expression of genes involved in fuel metabolism and cellular signaling. nih.gov

Direct receptor-mediated effects on gene expression also occur, particularly in tissues where GPR109A is highly expressed, such as adipose tissue. nih.gov For instance, long-term treatment with extended-release nicotinic acid in patients with impaired glucose tolerance led to significant changes in the expression of several genes in adipose tissue. These changes included an increase in the expression of adiponectin, C/EBPα, C/EBPδ, and PPARγ, and a decrease in the expression of CPT2, hormone-sensitive lipase, and the nicotinic acid receptor itself. nih.gov

In the liver, nicotinic acid treatment has been shown to decrease the expression of diacylglycerol O-acyltransferase 2 (DGAT2), a rate-limiting enzyme in triglyceride synthesis. nih.gov This reduction in DGAT2 expression may contribute to the decreased hepatic VLDL secretion and lower plasma lipoprotein levels observed with nicotinic acid therapy. nih.gov

Effects on Lipid Metabolism Pathways and Cholesterol Efflux (in relevant contexts)

The primary and most well-documented biological activity of nicotinic acid and its analogs is the modulation of lipid metabolism. These compounds beneficially alter the lipid profile by reducing levels of atherogenic lipoproteins and increasing levels of anti-atherogenic lipoproteins.

A key mechanism underlying these effects is the inhibition of lipolysis in adipose tissue, mediated by the activation of the GPR109A receptor. This leads to a decrease in the release of free fatty acids (FFAs) into the circulation. nih.gov With a reduced supply of FFAs to the liver, the synthesis of triglycerides and the subsequent production and secretion of very low-density lipoprotein (VLDL) are diminished. nih.gov As VLDL is a precursor to low-density lipoprotein (LDL), this ultimately results in lower LDL cholesterol levels.

In addition to reducing the synthesis of atherogenic lipoproteins, nicotinic acid analogs also promote the clearance of cholesterol from peripheral tissues through a process known as reverse cholesterol transport. A critical step in this process is the efflux of cholesterol from macrophages, particularly foam cells within atherosclerotic plaques.

Recent studies have elucidated a specific pathway through which niacin promotes the efflux of lysosomal cholesterol from macrophages. This involves the cluster of differentiation 38 (CD38)/nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) signaling pathway. nih.govnih.gov Niacin treatment has been shown to increase the production of NAADP in a concentration-dependent manner in macrophages. nih.govnih.gov This signaling cascade ultimately facilitates the removal of free cholesterol that has accumulated in the lysosomes of these cells. nih.govnih.gov By reducing the cholesterol load in macrophages, these compounds can help prevent the formation of foam cells and may contribute to the regression of atherosclerotic lesions. nih.gov

Furthermore, nicotinic acid treatment can increase levels of high-density lipoprotein (HDL) cholesterol. While the exact mechanisms are still being fully elucidated, it is believed to involve a reduction in the hepatic uptake and catabolism of apoA-I, the primary apolipoprotein in HDL.

Vasorelaxation Mechanisms in Isolated Tissue Preparations

Certain analogs of nicotinic acid have demonstrated vasorelaxant properties in isolated tissue preparations, such as the rat thoracic aorta. nih.gov The mechanisms underlying this vasorelaxation appear to be complex and can involve both endothelium-dependent and endothelium-independent pathways.

Studies on thionicotinic acid derivatives have shown that their vasorelaxant effects are, at least in part, mediated by the endothelium. The relaxation of phenylephrine-induced contractions in isolated aortic rings was significantly reduced when the endothelium was removed. This suggests that these compounds stimulate the release of endothelium-derived relaxing factors.

Two key signaling molecules implicated in this endothelium-dependent vasorelaxation are nitric oxide (NO) and prostacyclin (PGI2). nih.govresearchgate.net The production of NO by endothelial nitric oxide synthase (eNOS) leads to the activation of soluble guanylate cyclase in vascular smooth muscle cells, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent relaxation. The involvement of this pathway is supported by the observation that the vasorelaxant effects of some nicotinic acid analogs are attenuated by inhibitors of nitric oxide synthase, such as L-NAME (NG-nitro-L-arginine methyl ester). nih.gov

Similarly, the production of prostacyclin by cyclooxygenase (COX) enzymes in the endothelium can also contribute to vasorelaxation by increasing cyclic adenosine (B11128) monophosphate (cAMP) levels in smooth muscle cells. The use of COX inhibitors, such as indomethacin, has been shown to reduce the vasorelaxant response to some of these compounds, indicating the involvement of the prostacyclin pathway. nih.govnih.gov

In some cases, the vasorelaxant effects may also involve the inhibition of calcium influx into vascular smooth muscle cells. nih.govwhiterose.ac.ukresearchgate.net By reducing the intracellular calcium concentration, these compounds can lead to the relaxation of the contractile apparatus.

Molecular Target Identification and Validation for 2 Ethylamino Nicotinic Acid Analogs

Characterization of Enzyme Inhibition Profiles (e.g., Penicillin-Binding Protein 3, Sterol 14-alpha Demethylase)

While specific studies on the inhibitory activity of 2-(ethylamino)nicotinic acid against Penicillin-Binding Protein 3 (PBP3) and Sterol 14-alpha Demethylase are not extensively documented in publicly available literature, research into related nicotinic acid and aminopyridine derivatives provides a basis for potential activity.

Penicillin-Binding Protein 3 (PBP3): PBP3 is a crucial bacterial enzyme involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. Its inhibition leads to cell lysis and bacterial death, making it a prime target for antibiotics. While many inhibitors of PBP3 are β-lactam antibiotics, there is growing interest in non-β-lactam scaffolds to overcome resistance. For instance, studies on 2-aminopyridine (B139424) analogs have shown that this class of compounds can inhibit bacterial enzymes, such as those in the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa mdpi.com. This suggests that the aminopyridine core of this compound could potentially interact with bacterial enzyme targets, although specific assays against PBP3 are needed for confirmation.

Sterol 14-alpha Demethylase (CYP51): This enzyme is a key component in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. It is the primary target for azole antifungal drugs. The inhibition of CYP51 disrupts membrane structure and function. Nicotinamide (B372718) derivatives have been investigated as inhibitors of other enzymes, such as histone deacetylases, demonstrating the versatility of this scaffold in enzyme inhibition rsc.org. The structural features of this compound would need to be evaluated through specific enzymatic assays to determine its potential for inhibiting Sterol 14-alpha Demethylase.

Receptor Binding Studies and Functional Assays

Investigations into the receptor binding profiles of 2-(alkylamino)nicotinic acid analogs have revealed potent antagonistic activity at the angiotensin II receptor. A study focusing on a series of 2-(alkylamino)nicotinic acids and related heterocyclic compounds identified them as powerful angiotensin II antagonists.

One particular pyridine (B92270) derivative within this series, closely related to this compound, demonstrated significant in vitro activity. The compound, with a propyl group on the exocyclic nitrogen, showed a high pA2 value of 10.10 in rabbit aorta and a strong binding affinity with a Ki of 0.61 nM in rat liver receptor binding assays nih.gov. This indicates a high affinity for the angiotensin II receptor.

| Compound Class | Target Receptor | Assay | In Vitro Activity | Reference |

|---|---|---|---|---|

| 2-(n-Propylamino)nicotinic acid analog | Angiotensin II | Rabbit Aorta Contraction | pA2 = 10.10 | nih.gov |

| 2-(n-Propylamino)nicotinic acid analog | Angiotensin II | Rat Liver Receptor Binding | Ki = 0.61 nM | nih.gov |

Furthermore, analogs of nicotinic acid have been studied for their activity on other receptors. For example, nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs with substitutions on the nicotinic acid ring have been shown to mobilize calcium, indicating an interaction with NAADP receptors nih.gov. The specificity of these interactions can vary between species, highlighting the importance of studying these compounds in human cell lines nih.gov.

Investigations of Interactions with Biomacromolecules (e.g., DNA, Human Serum Albumin)

The interaction of small molecules with biomacromolecules like DNA and serum albumin is critical for their pharmacokinetic and pharmacodynamic properties.

Human Serum Albumin (HSA): HSA is the most abundant protein in blood plasma and is responsible for the transport of many endogenous and exogenous substances. Studies on the interaction between nicotine (B1678760) and HSA have shown that binding does occur, with an association constant in the range of 10^4 M⁻¹ researchgate.net. The primary driving forces for this interaction are thought to be hydrophobic forces researchgate.netnih.gov. For nicotinamide, a related compound, fluorescence quenching studies with bovine serum albumin (BSA) also indicated a static quenching mechanism, with hydrophobic interactions playing a key role nih.gov. While specific studies on this compound are not available, the shared nicotinic acid backbone suggests that it would also bind to HSA, likely through similar hydrophobic and electrostatic interactions.

| Compound | Protein | Binding Constant (K_A) | Primary Interaction Force | Reference |

|---|---|---|---|---|

| Nicotine | Human Serum Albumin | (8.60 ± 2.26) × 10⁴ M⁻¹ | Hydrophobic | researchgate.net |

| Nicotinamide | Bovine Serum Albumin | Not explicitly stated, but static quenching observed | Hydrophobic | nih.gov |

DNA: The interaction of nicotinic acid derivatives with DNA is an area of interest for drug development. Nicotinamide, as a precursor to NAD+, plays a crucial role in DNA repair and the maintenance of genomic stability through its involvement with the enzyme poly(ADP-ribose) polymerase-1 (PARP-1) nih.gov. Direct interactions of nicotinic acid with DNA have also been explored. For example, nicotinic acid has been conjugated to DNA-transfecting complexes to improve gene delivery nih.gov. Studies have shown that supplementation with nicotinic acid can increase NAD+ levels, leading to enhanced DNA repair and improved genomic stability in human cells d-nb.info. The potential for this compound to directly bind to or indirectly affect DNA integrity warrants further investigation.

Elucidation of Specific Signaling Pathways and Cellular Networks

The biological effects of this compound and its analogs are ultimately mediated through their influence on specific signaling pathways and cellular networks. While direct studies on this specific compound are limited, the known activities of related nicotinic acid derivatives provide insights into potential pathways.

The role of nicotinic acid as a precursor to NAD+ is central to its involvement in cellular signaling. NAD+ is a critical coenzyme in a vast number of metabolic reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in gene regulation, DNA repair, and immune responses mdpi.com. Therefore, this compound could potentially modulate these NAD+-dependent pathways.

Furthermore, the interaction of nicotinic acid analogs with receptors such as the angiotensin II receptor and potentially nicotinic acetylcholine (B1216132) receptors (nAChRs) would trigger downstream signaling cascades. For instance, angiotensin II receptor antagonism would affect pathways involved in blood pressure regulation and cardiovascular function. If analogs of this compound were to interact with nAChRs, they could modulate a wide range of cellular processes, including neurotransmitter release and synaptic plasticity, through ion channel activity and subsequent calcium signaling mdpi.comnih.gov. The activity of NAADP analogs in mobilizing intracellular calcium further points to the potential of nicotinic acid derivatives to influence calcium signaling pathways nih.gov.

Applications of 2 Ethylamino Nicotinic Acid Scaffolds in Research and Development

Medicinal Chemistry and Drug Discovery Platforms

The core structure of 2-(alkylamino)nicotinic acid has been identified as a promising scaffold in the design of new therapeutic agents. Researchers have synthesized and evaluated a series of these compounds, revealing their potential to interact with significant biological targets.

While broad investigations into the specific anti-infective, anti-inflammatory, and antiviral properties of 2-(ethylamino)nicotinic acid are not extensively detailed in publicly available research, the activities of closely related nicotinic acid derivatives provide a basis for potential exploration.

Development of Anti-infective Agents

While specific studies focusing exclusively on the anti-infective properties of this compound are limited, the broader class of nicotinic acid derivatives has demonstrated notable activity against various pathogens. For instance, certain nicotinic acid hydrazide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. directivepublications.org One study reported that isatin (B1672199) hydrazides of nicotinic acid showed significant activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. directivepublications.org

Furthermore, other synthesized nicotinamide (B372718) derivatives have shown promising antibacterial and antifungal activities. researchgate.net Research into novel nicotinic acid derivatives has also yielded compounds with significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). usda.govnih.gov These findings suggest that the 2-aminonicotinic acid scaffold is a viable starting point for the development of new anti-infective agents.

Table 1: Antimycobacterial Activity of Selected Nicotinic Acid Hydrazide Derivatives

| Compound | Target | Activity (MIC) |

|---|---|---|

| Isatin Hydrazide 8c | M. tuberculosis | 6.25 µg/mL |

| Isatin Hydrazide 8b | M. tuberculosis | 12.5 µg/mL |

| Hydrazide 4a, 4b, 4f, 8a | M. tuberculosis | 25 µg/mL |

Source: directivepublications.org

Contributions to Anti-inflammatory Agent Research

The anti-inflammatory potential of nicotinic acid and its derivatives has been a subject of considerable research. Studies have shown that nicotinic acid can exert anti-inflammatory effects, which are thought to contribute to its therapeutic benefits. mdpi.com

In the realm of synthetic derivatives, researchers have designed and synthesized novel series of nicotinic acid compounds and evaluated their anti-inflammatory properties. For example, two innovative series of derivatives were synthesized and showed significant anti-inflammatory activity in vitro. nih.gov Certain compounds from these series exhibited potent inhibition of nitrite, a marker of inflammation, and also inhibited inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. nih.gov Another study focused on 2-substituted phenyl derivatives of nicotinic acid, with some compounds displaying noteworthy analgesic and anti-inflammatory activities when compared to the reference drug mefenamic acid.

Table 2: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

| Compound | Assay | Result |

|---|---|---|

| Compound 4h | Nitrite Inhibition | Potent Activity |

| Compound 5b | Nitrite Inhibition | Potent Activity |

| Compound 4c | Analgesic/Anti-inflammatory | Dual Profile |

Source: nih.gov

Scaffolds for Antiviral Therapeutic Candidates

The antiviral potential of nicotinic acid derivatives is an emerging area of interest. While research specifically on this compound is not widely published, related scaffolds have been investigated for their ability to inhibit viral replication.

One study detailed the synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Several of these compounds were found to inhibit the HIV-1 RNase H function and also showed activity against viral replication in cell-based assays. nih.gov This highlights the potential of the 2-aminonicotinic acid scaffold as a starting point for the development of novel antiviral agents. The cytoprotective and antiviral properties of nicotinamide, a related compound, have also been noted, further suggesting the therapeutic potential of this chemical class. nih.gov

Agrochemical Research and Development

The pyridine (B92270) ring, a core component of this compound, is a well-established pharmacophore in the agrochemical industry. nih.gov Derivatives of nicotinic acid have been explored for the development of new insecticides and herbicides.

Design of Insecticides (e.g., Neonicotinoid Analogs)

Nicotine (B1678760) itself is a known insecticide, and its chemical structure has inspired the development of a major class of synthetic insecticides known as neonicotinoids. These compounds act on the nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death. acs.org

Research has been conducted on the synthesis and insecticidal activity of various nicotinic acid derivatives. These studies aim to create new compounds with potent activity against a range of agricultural pests. acs.org The general structure of nicotinic acid provides a versatile backbone for creating diverse derivatives with potential insecticidal properties.

Herbicidal Compound Exploration

In the search for new herbicides, scientists have turned to natural products and their derivatives as a source of inspiration. Nicotinic acid, being a natural product, has served as a template for the synthesis of novel herbicidal compounds. regulations.gov